molecular formula C9H14F3NO3 B13782083 Sarcosine, N-(trifluoroacetyl)-, butyl ester CAS No. 2710-70-5

Sarcosine, N-(trifluoroacetyl)-, butyl ester

Cat. No.: B13782083
CAS No.: 2710-70-5
M. Wt: 241.21 g/mol
InChI Key: HFRYGKNHBRPVJP-UHFFFAOYSA-N
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Description

N-Methyl-N-(trifluoroacetyl)glycine butyl ester is a chemical compound with the molecular formula C9H14F3NO3 It is a derivative of glycine, where the amino group is substituted with a trifluoroacetyl group and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(trifluoroacetyl)glycine butyl ester typically involves the reaction of N-Methylglycine with trifluoroacetic anhydride in the presence of a base, followed by esterification with butanol. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N-(trifluoroacetyl)glycine butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(trifluoroacetyl)glycine butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-Methyl-N-(trifluoroacetyl)glycine.

    Reduction: Formation of N-Methyl-N-(trifluoroacetyl)glycinol.

    Substitution: Formation of various substituted glycine derivatives.

Scientific Research Applications

N-Methyl-N-(trifluoroacetyl)glycine butyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(trifluoroacetyl)glycine butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(trifluoroacetyl)glycine methyl ester
  • N-Methyl-N-(trifluoroacetyl)glycine ethyl ester
  • N-Methyl-N-(trifluoroacetyl)glycine propyl ester

Uniqueness

N-Methyl-N-(trifluoroacetyl)glycine butyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

CAS No.

2710-70-5

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

butyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate

InChI

InChI=1S/C9H14F3NO3/c1-3-4-5-16-7(14)6-13(2)8(15)9(10,11)12/h3-6H2,1-2H3

InChI Key

HFRYGKNHBRPVJP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN(C)C(=O)C(F)(F)F

Origin of Product

United States

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